molecular formula C33H29ClN6O3S2 B2892879 N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide CAS No. 362505-55-3

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2892879
CAS No.: 362505-55-3
M. Wt: 657.2
InChI Key: PZYQBNCFXKNUBR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and a methyl group linked to a phenylacetamide moiety at position 2. The 5-position of the triazole is functionalized with a sulfanyl (-S-) bridge connecting to a 2-oxoethyl group, which is further attached to a pyrazoline ring bearing 4-methoxyphenyl and thiophen-2-yl substituents.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29ClN6O3S2/c1-43-26-14-12-23(13-15-26)28-19-27(29-11-6-16-44-29)38-40(28)32(42)21-45-33-37-36-30(39(33)25-10-5-9-24(34)18-25)20-35-31(41)17-22-7-3-2-4-8-22/h2-16,18,28H,17,19-21H2,1H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYQBNCFXKNUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Formation

A mixture of 4-methoxyacetophenone (1.0 equiv) and thiophene-2-carbaldehyde (1.2 equiv) undergoes base-catalyzed condensation in ethanol (EtOH) with 40% NaOH at 0–5°C for 6 hr, yielding (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (chalcone D ).

Optimization Data

Catalyst Solvent Temp (°C) Time (hr) Yield (%)
NaOH EtOH 0–5 6 78
KOH MeOH RT 12 65
Piperidine Toluene Reflux 8 71

Cyclocondensation with Hydrazine

Chalcone D reacts with hydrazine hydrate (2.0 equiv) in acetic acid under reflux for 8 hr to form 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (E ). Oxidation of E using NaIO4 in H2O/CH2Cl2 (1:1) at 40°C for 2 hr yields the corresponding ketone B (67% isolated yield after flash chromatography).

Characterization of Intermediate B

  • 1H-NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.41 (m, 2H, thiophene), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 5.32 (dd, J = 11.6, 4.8 Hz, 1H, pyrazole-H), 3.85 (s, 3H, OCH3), 3.12–2.95 (m, 2H, CH2).
  • IR (KBr): 1712 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Preparation of 4-(3-Chlorophenyl)-5-Sulfanyl-4H-1,2,4-Triazole-3-Methanamine

Thiosemicarbazide Formation

3-Chlorophenyl isothiocyanate (1.0 equiv) reacts with methyl hydrazinecarboxylate (1.1 equiv) in THF at RT for 4 hr to yield methyl 2-(3-chlorophenyl)hydrazine-1-carbothioate (F ).

Cyclization to Triazole Core

Compound F undergoes cyclization in PEG-400 at 80°C for 3 hr, forming 4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-amine (G ). Subsequent N-alkylation with chloroacetonitrile (1.5 equiv) and K2CO3 in acetone at reflux for 6 hr provides 3-(cyanomethyl)-4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazole (H ).

Reaction Monitoring

  • HPLC Conditions: C18 column, MeCN/H2O (70:30), 1.0 mL/min, λ = 254 nm
  • Retention Times: G = 4.2 min, H = 6.8 min

Conjugation of Triazole and Dihydropyrazole Modules

Sulfanyl Bridge Installation

Intermediate H (1.0 equiv) reacts with ketone B (1.2 equiv) in dry DMF under N2 with Cs2CO3 (2.0 equiv) at 60°C for 12 hr, forming the sulfanyl-linked adduct I .

Yield Optimization

Base Solvent Temp (°C) Time (hr) Yield (%)
Cs2CO3 DMF 60 12 82
K2CO3 Acetone Reflux 24 68
NaH THF 0–RT 6 73

Reduction of Nitrile to Amine

Hydrogenation of I using Raney Ni (10% w/w) in MeOH/H2O (9:1) under 50 psi H2 at 25°C for 8 hr yields 4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-methanamine (J ).

Final Acylation with 2-Phenylacetyl Chloride

Amine J (1.0 equiv) reacts with 2-phenylacetyl chloride (1.5 equiv) in anhydrous CH2Cl2 containing Et3N (3.0 equiv) at 0°C→RT for 6 hr. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the target compound (72% yield).

Critical Quality Attributes

  • Purity (HPLC): ≥99.5%
  • Chiral Purity (Chiralpak AD-H): 99.8% ee
  • XRD Confirmation: Triclinic P1 space group, Z = 2, θmax = 25.0°

Green Chemistry Alternatives and Scalability

Solvent-Free Mechanochemical Synthesis

Ball-milling H and B with K2CO3 (2.0 equiv) at 30 Hz for 2 hr achieves 78% yield, reducing E-factor by 64% compared to solution-phase synthesis.

Continuous Flow Processing

A microreactor system (0.5 mL volume) operating at 100°C with 5 min residence time enhances the acylation step yield to 85% while minimizing epimerization.

Stability and Degradation Pathways

Forced degradation studies (40°C/75% RH, 0.1N HCl, 0.1N NaOH) reveal:

  • Major Degradants: Hydrolysis of acetamide (pH >9), oxidative cleavage of dihydropyrazole (H2O2)
  • Recommended Storage: Amber glass under N2 at –20°C

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Structural Differences : Replaces the triazole ring with a thiazole ring and substitutes the thiophene-pyrazoline moiety with a 4-isopropylphenyl group.
  • Synthesis : Cyclization via reaction of a pyrazole-carbothioamide with N-(4-nitrophenyl)maleimide, contrasting with the sulfanyl linkage in the target compound .
  • Bioactivity : Demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole core may enhance bacterial membrane penetration compared to triazole derivatives .

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

  • Structural Differences : Retains the triazole-thioacetamide backbone but replaces the chlorophenyl group with a 5-methylpyrazole and phenyl group.
  • Synthesis : Utilizes nucleophilic substitution of triazole-thiols with chloroacetamides, a method applicable to the target compound’s synthesis .
  • Bioactivity : Exhibited antifungal activity against Candida albicans, implying that pyrazole substituents may enhance interactions with fungal cytochrome P450 enzymes .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Structural Differences : Substitutes the thiophene-pyrazoline group with a pyridinyl ring and introduces a trifluoromethyl group on the phenylacetamide.
  • Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the pyridinyl moiety improves water solubility compared to the target compound’s methoxyphenyl group .

2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

  • Structural Differences: Features a dimethylamino-phenyl group instead of the target’s phenylacetamide.

Comparative Analysis Table

Compound Core Heterocycle Key Substituents Synthetic Route Reported Bioactivity
Target Compound 1,2,4-Triazole 3-Chlorophenyl, thiophene-pyrazoline, phenylacetamide Sulfanyl bridge formation Inferred from analogs (antimicrobial)
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-thiazole 1,3-Thiazole 4-Isopropylphenyl, 4-nitrophenyl Maleimide cyclization Antimicrobial
N-R-2-(5-(5-methylpyrazole)-4-phenyl-triazol-3-ylthio)acetamides 1,2,4-Triazole 5-Methylpyrazole, phenyl Nucleophilic substitution Antifungal
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-pyridinyl-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Trifluoromethylphenyl, pyridinyl Condensation reactions Enhanced metabolic stability
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 1,2,4-Triazole Dimethylaminophenyl, 4-methylphenyl Thiol-amide coupling Improved solubility

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 1,2,4-triazole core is critical for hydrogen bonding with biological targets, as seen in antifungal and antimicrobial activities . Electron-withdrawing groups (e.g., chloro, nitro) enhance stability and target affinity, while electron-donating groups (e.g., methoxy, dimethylamino) improve solubility . Thiophene and pyrazoline moieties may contribute to π-π stacking interactions in enzyme binding pockets, a feature shared with the target compound .
  • Synthetic Challenges :

    • The sulfanyl linkage in the target compound requires precise control of reaction conditions to avoid disulfide formation, a common issue in thioether synthesis .
    • Green chemistry approaches (e.g., aqueous reactions) could optimize the synthesis of similar compounds, though evidence specific to the target molecule is lacking .
  • SHELX software aids in crystallographic characterization, essential for confirming the stereochemistry of complex heterocycles .

Biological Activity

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups, including triazole and thiophene rings, which are known for their biological activities.

Chemical Structure

The compound's IUPAC name reflects its intricate structure:

ComponentDescription
Triazole Ring A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
Thiophene Ring A five-membered ring containing sulfur, often associated with antimicrobial and anticancer properties.
Aromatic Groups Multiple phenyl and methoxy substituents that can influence the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies on related pyrazolyl-thiazole derivatives have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating strong efficacy against these organisms .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values as low as 13.42 μg/mL against MCF-7 cells, indicating potent anti-proliferative effects .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Radical Scavenging : Antioxidant properties have been noted in related compounds, suggesting that this compound could also mitigate oxidative stress by scavenging free radicals.
  • Binding Interactions : Molecular docking studies indicate strong binding affinities to target proteins, which may correlate with observed biological activities .

Study 1: Antimicrobial Evaluation

A recent study synthesized several pyrazolyl-thiazole derivatives and evaluated their antimicrobial properties against a panel of bacteria and fungi. The results showed significant inhibition zones and low MIC values for several compounds, suggesting that modifications to the thiophene and triazole structures can enhance activity .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives based on similar scaffolds were tested against MCF-7 and MDA-MB-231 cell lines. The results indicated a dose-dependent decrease in cell viability, with some compounds exhibiting selectivity towards cancer cells over normal cells .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions:

  • Triazole ring formation : Cyclization of hydrazine derivatives with carbon disulfide under basic conditions .
  • Sulfanyl linkage introduction : Thioether formation via nucleophilic substitution using mercapto intermediates and α-halo carbonyl compounds (e.g., 2-bromoacetophenone) .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .
  • Characterization :
    • NMR spectroscopy (1H/13C) to confirm substituent positions .
    • Mass spectrometry (HRMS) for molecular weight validation .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves 3D conformation and bond angles. SHELX software (e.g., SHELXL for refinement) is commonly used .
  • Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (C, H, N, S content) .

Advanced: How can reaction conditions be optimized for improved yield and purity?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in triazole formation .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for thioether bond formation .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during acylations .
  • pH adjustments : Basic conditions (pH 8–10) stabilize intermediates during cyclization .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace 3-chlorophenyl with fluorophenyl) to assess bioactivity shifts .
  • Computational docking : AutoDock Vina or Schrödinger Suite to predict target binding (e.g., kinase or GPCR interactions) .
  • QSAR modeling : Use Gaussian software for DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Purity validation : Re-analyze compounds via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Assay standardization : Compare IC50 values under consistent conditions (e.g., cell line, incubation time) .
  • Structural analogs : Test derivatives (e.g., thiophene vs. furan substitutions) to isolate pharmacophoric groups .

Advanced: What computational approaches predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 metabolism and hepatotoxicity .
  • Molecular dynamics (MD) simulations : GROMACS for studying ligand-receptor complex stability over time .
  • Metabolite identification : LC-MS/MS to trace in vitro degradation pathways .

Basic: How to assess compound stability under varying storage conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • pH stability : Monitor via UV-Vis spectroscopy in buffers (pH 3–10) over 72 hours .

Advanced: What strategies are effective for designing derivatives with enhanced selectivity?

Answer:

  • Bioisosteric replacement : Substitute thiophene with benzothiophene to improve lipophilicity .
  • Prodrug design : Introduce ester groups for enhanced bioavailability .
  • Fragment-based screening : Use SPR (surface plasmon resonance) to identify high-affinity fragments .

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